2'-(Benzoyloxy)[1,1'-biphenyl]-2-YL benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(Benzoyloxy)[1,1’-biphenyl]-2-YL benzoate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of benzoyloxy groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Benzoyloxy)[1,1’-biphenyl]-2-YL benzoate typically involves the esterification of biphenyl derivatives with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2’-(Benzoyloxy)[1,1’-biphenyl]-2-YL benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of biphenyl alcohol derivatives.
Substitution: Formation of various substituted biphenyl compounds.
Scientific Research Applications
2’-(Benzoyloxy)[1,1’-biphenyl]-2-YL benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’-(Benzoyloxy)[1,1’-biphenyl]-2-YL benzoate involves its interaction with specific molecular targets. The benzoyloxy groups can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical pathways. The biphenyl core structure allows for interactions with aromatic receptors and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzoyloxy)-2-(2-(((1,1’-biphenyl)-4-yloxy)ac)carbohydrazonoyl)ph benzoate
- Ethyl 2-(benzoyloxy)benzoate
- 2-(Benzoyloxy)benzoic acid .
Uniqueness
2’-(Benzoyloxy)[1,1’-biphenyl]-2-YL benzoate is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C26H18O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[2-(2-benzoyloxyphenyl)phenyl] benzoate |
InChI |
InChI=1S/C26H18O4/c27-25(19-11-3-1-4-12-19)29-23-17-9-7-15-21(23)22-16-8-10-18-24(22)30-26(28)20-13-5-2-6-14-20/h1-18H |
InChI Key |
QNJMYEFVCJJOPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=CC=CC=C3OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.